Methyl 2-(diethylamino)but-2-enoate
Description
Methyl 2-(diethylamino)but-2-enoate is an α,β-unsaturated ester featuring a diethylamino group at the β-position of the enoate backbone. Its structure combines a methyl ester moiety with a tertiary amine, conferring unique electronic and steric properties. The compound’s reactivity is influenced by the conjugation of the enoate system and the electron-donating diethylamino group, making it a versatile intermediate in organic synthesis. Such routes suggest plausible pathways for its preparation.
Properties
CAS No. |
70096-90-1 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(diethylamino)but-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-5-8(9(11)12-4)10(6-2)7-3/h5H,6-7H2,1-4H3 |
InChI Key |
AHXJGUAQXUQVJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=CC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(diethylamino)but-2-enoate can be synthesized through the alkylation of enolate ions. The process typically involves the reaction of an enolate ion with an alkyl halide under basic conditions. For example, the enolate ion of methyl acetoacetate can be reacted with diethylamine in the presence of a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in a non-hydroxylic solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(diethylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted esters or amines.
Scientific Research Applications
Methyl 2-(diethylamino)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which methyl 2-(diethylamino)but-2-enoate exerts its effects involves interactions with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological systems .
Comparison with Similar Compounds
Table 1: Ester Group Comparisons
| Compound | Ester Group | Lipophilicity (LogP)* | Metabolic Stability |
|---|---|---|---|
| Methyl 2-(diethylamino)but-2-enoate | Methyl | Moderate | High |
| Ethyl 2-amino-3-methylbut-2-enoate | Ethyl | Higher | Moderate |
| 2-Phenylethyl enoate | Phenylethyl | Very high | Low |
*Estimated based on substituent contributions.
Amino Substituent Modifications
The diethylamino group distinguishes this compound from analogs with simpler or bulkier amines:
- Tertiary amines: 2-(Diethylamino)ethanethiol hydrochloride (CAS 1942-52-5) replaces the enoate with a thiol but retains the diethylamino group. The thiol enhances metal-binding capacity and redox activity, which is absent in the enoate .
Table 2: Amino Group Impact on Reactivity
| Compound | Amino Group | Key Properties |
|---|---|---|
| This compound | Diethylamino | Electron-donating, steric bulk |
| Methylamino analog (CAS 82140-55-4) | Methylamino | Higher nucleophilicity, reduced steric hindrance |
| 2-(Diethylamino)ethanethiol | Diethylamino + thiol | Metal coordination, redox activity |
Functional Group Additions
The presence of additional functional groups alters applications:
- Carbonyl substituents: The dichloropyridyl carbonyl group in CAS 82140-55-4 introduces electronegativity, polarizing the enoate system and enhancing interactions with biological targets (e.g., enzymes) .
- Heterocyclic derivatives: Methyl 2-benzoylamino-3-arylaminobut-2-enoates () form oxazoloquinolines upon cyclization, demonstrating how enoates serve as precursors to bioactive heterocycles .
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